1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-15-10-4-6-11(7-5-10)16(13,14)12-8-2-3-9-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOXNAYXGVJKDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332503 | |
| Record name | 1-(4-methoxyphenyl)sulfonylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195032 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18836-84-5 | |
| Record name | 1-(4-methoxyphenyl)sulfonylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 1 4 Methoxyphenyl Sulfonyl 1h Pyrrole
Influence of the N-Sulfonyl Group on Pyrrole (B145914) Ring Reactivity
Electron-Withdrawing Effect and its Impact on Electrophilic Substitution
The sulfonyl group attached to the pyrrole nitrogen acts as a potent electron-withdrawing group. In a typical sulfonamide, the nitrogen lone pair's delocalization onto the sulfonyl oxygens diminishes its availability to participate in the pyrrole ring's aromatic system. beilstein-journals.org This effect is fundamental to the reactivity of 1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrole. Pyrrole itself is an electron-rich aromatic heterocycle that is highly reactive towards electrophiles, often leading to polymerization under strongly acidic conditions. quimicaorganica.org
The introduction of the (4-methoxyphenyl)sulfonyl group significantly deactivates the pyrrole ring towards electrophilic attack. By pulling electron density away from the ring, the sulfonyl group reduces the ring's nucleophilicity, making it less susceptible to reaction with electrophiles. quimicaorganica.org This deactivation allows for more controlled substitution reactions that might otherwise be difficult to achieve with unsubstituted pyrrole. This "push-pull" electronic character is crucial for understanding its synthetic utility. beilstein-journals.org For instance, this deactivation tempers the reactivity, allowing for transformations like Diels-Alder cycloadditions, which are facilitated by the presence of an electron-withdrawing group on the nitrogen. cdnsciencepub.com
Regioselectivity in Electrophilic Aromatic Substitution Reactions
A critical consequence of the N-sulfonyl group's electron-withdrawing nature is its influence on the regioselectivity of electrophilic aromatic substitution (SEAr). While unsubstituted pyrrole preferentially undergoes electrophilic attack at the C2 (or α) position due to the superior resonance stabilization of the resulting cationic intermediate (Wheland complex), the presence of a strong electron-withdrawing group on the nitrogen atom reverses this preference. quimicaorganica.org
For N-sulfonylated pyrroles, including this compound, electrophilic substitution is directed primarily to the C3 (or β) position. libretexts.org This is because the electron-withdrawing sulfonyl group destabilizes the adjacent C2 position for the development of positive charge in the reaction intermediate. Consequently, the attack at C3 becomes the more favorable pathway. This altered regioselectivity is synthetically valuable, providing a reliable route to 3-substituted pyrrole derivatives. libretexts.org Friedel-Crafts acylation, for example, demonstrates strong regiospecificity for the 3-position. However, it is noteworthy that this regioselectivity can sometimes be influenced by the specific electrophile and Lewis acid catalyst used, occasionally leading to mixtures of 2- and 3-substituted products. libretexts.org
| Reaction | Reagents | Major Product | Reference |
|---|---|---|---|
| Acetylation | Acetic Anhydride / SnCl₄ | 3-Acetyl-1-(phenylsulfonyl)pyrrole | libretexts.org |
| Benzoylation | Benzoyl Chloride / SnCl₄ | 3-Benzoyl-1-(phenylsulfonyl)pyrrole | libretexts.org |
| tert-Butylation | tert-Butyl Chloride / AlCl₃ | 3-tert-Butyl-1-(phenylsulfonyl)pyrrole | libretexts.org |
| Acylation | PhCOCl | N-(Phenylsulfonyl)-3-benzoylpyrrole | quimicaorganica.org |
| Bromination | N-Bromosuccinimide (NBS) | N-(Phenylsulfonyl)-3-bromopyrrole | quimicaorganica.org |
Nucleophilic Attack on the Pyrrole Moiety
The electron-deficient nature imparted by the N-sulfonyl group theoretically renders the pyrrole ring more susceptible to nucleophilic attack compared to the electron-rich unsubstituted pyrrole. In general, nucleophilic aromatic substitution (SNAr) on five-membered heterocycles like pyrrole is challenging because the ring is inherently electron-rich and cannot effectively stabilize the negative charge of the intermediate (Meisenheimer complex). cdnsciencepub.comrsc.org
For SNAr to occur, the aromatic ring must be activated by potent electron-withdrawing groups, which can delocalize and stabilize the anionic intermediate. cdnsciencepub.comrsc.org While the sulfonyl group deactivates the ring for electrophilic attack, it activates it for nucleophilic attack. For example, 2,5-dinitro-1-methylpyrrole, which features two strong electron-withdrawing nitro groups, readily undergoes SNAr with nucleophiles like piperidine (B6355638) and methoxide. researchgate.net By analogy, the (4-methoxyphenyl)sulfonyl group should increase the electrophilicity of the pyrrole ring carbons, making them potential sites for nucleophilic attack. However, this reaction pathway is less commonly exploited for N-sulfonyl pyrroles compared to electrophilic substitution or radical transformations, and often requires highly activated substrates or specific reaction conditions.
Transformations Involving N-S Bond Activation
The bond connecting the pyrrole nitrogen and the sulfonyl sulfur is a key functional linkage that can be selectively cleaved to generate reactive intermediates. This N-S bond has a relatively low bond dissociation energy (approximately 70 kcal/mol), making its homolytic cleavage accessible under mild conditions, particularly through photochemical methods. libretexts.org
Generation and Reactivity of Pyrrolyl Radicals
Visible light-mediated energy transfer has emerged as a powerful strategy for activating the N-S bond in sulfonyl pyrroles. Upon excitation by a suitable photocatalyst, energy can be transferred to the this compound molecule. This energetic state facilitates the homolysis of the weak N-S bond, leading to the simultaneous generation of two distinct radical species: a pyrrolyl radical and a (4-methoxyphenyl)sulfonyl radical. libretexts.org
The resulting pyrrolyl radical is a highly reactive intermediate that can participate in various bond-forming reactions. Its generation under mild, light-induced conditions avoids the harsh reagents often associated with traditional pyrrole chemistry and opens up novel synthetic pathways. This approach represents a significant departure from classical ionic reactions, highlighting the utility of sulfonyl pyrroles as precursors for carbon-centered pyrrolyl radicals in modern synthetic chemistry.
Visible Light-Mediated Radical/Radical Cross-Coupling Reactions
The dual generation of pyrrolyl and sulfonyl radicals from a single precursor like this compound enables elegant and efficient radical/radical cross-coupling reactions. In a process mediated by visible light and a photocatalyst, the N-S bond is cleaved, and the resulting radicals can be trapped by other molecules in the reaction mixture, such as alkenes.
This strategy has been successfully applied to the di- and tri-functionalization of alkenes. The process involves the addition of one of the generated radicals (e.g., the sulfonyl radical) to the alkene, followed by coupling with the other radical (the pyrrolyl radical). This method allows for the construction of complex molecular architectures and the formation of quaternary carbon centers under mild conditions. Density functional theory (DFT) calculations support a mechanism involving energy transfer from the excited photocatalyst to the sulfonyl pyrrole, which triggers the N-S bond cleavage necessary for the subsequent pyrrolylation and sulfonylation steps. This type of transformation broadens the synthetic utility of sulfonamides, traditionally seen as stable protecting groups, into versatile bifunctional reagents for radical chemistry. libretexts.org
| Alkene Substrate | Product Type | Key Transformation | Reference |
|---|---|---|---|
| Acrylonitriles | Dipyrrolyl Acetonitriles | Pyrrolylation / Cyanation | |
| Styrenes | Benzhydryl Pyrroles | Pyrrolylation / Arylation | |
| General Alkenes | Multi-functionalized Alkanes | Pyrrolylation / Sulfonylation |
Mechanistic Pathways of N-S Bond Cleavage
The cleavage of the nitrogen-sulfur (N-S) bond in N-sulfonyl pyrroles, including this compound, is a critical transformation that allows for either the deprotection of the pyrrole nitrogen or the further functionalization of the sulfonyl moiety. researchgate.net This cleavage can be initiated through various mechanistic pathways, primarily involving reductive, basic, or organometallic conditions.
Under reductive conditions, the cleavage often proceeds via a single-electron transfer (SET) mechanism. wikipedia.org Electron transfer to the sulfonyl group can lead to the formation of a radical anion. This intermediate can then fragment, cleaving the N-S bond to generate a pyrrolide anion and a sulfonyl radical, or alternatively, a sulfinate anion and a pyrrolyl radical. The specific pathway and resulting products depend on the reducing agent and reaction conditions. wikipedia.org For instance, electrochemical reduction or the use of photoredox catalysts can generate a sulfinate intermediate from the sulfonyl pyrrole. researchgate.net This sulfinate can then be trapped with electrophiles, such as methyl iodide, to form a methyl sulfone in a one-pot process. researchgate.net
Base-mediated N-S bond cleavage is also a common pathway. Strong bases, such as potassium hydroxide (B78521), can facilitate the hydrolysis of the sulfonamide bond, leading to the formation of the deprotected pyrrole and the corresponding sulfonate salt. researchgate.net
Furthermore, organometallic reagents, like Grignard reagents, can induce N-S bond cleavage. The reaction of a sulfonyl pyrrole with phenylmagnesium bromide, for example, can lead to the formation of a sulfinamide by nucleophilic attack of the organometallic reagent at the sulfur center. researchgate.net
The versatility of the N-S bond cleavage is highlighted by the diverse range of products that can be generated, transforming the typically robust sulfonamide group into a synthetically useful functional handle. researchgate.netresearchgate.net
| Condition | Reagents | Proposed Intermediate | Primary Product(s) | Reference |
|---|---|---|---|---|
| Electrochemical Reduction | Mg anode, Ni cathode, n-Bu₄NBr | Sulfinate anion | Pyrrole, Methyl sulfone (after trapping with MeI) | researchgate.net |
| Basic Hydrolysis | KOH in EtOH | - | Pyrrole, Potassium 4-methoxybenzenesulfonate | researchgate.net |
| Organometallic Cleavage | PhMgBr in Toluene | - | Pyrrole, N-phenyl-4-methoxybenzenesulfinamide | researchgate.net |
| Reductive Desulfonylation | Active metals (e.g., Na/Hg, Mg) | Radical anion | Pyrrole, 4-methoxybenzenesulfinic acid | wikipedia.org |
Reactivity of the Sulfonyl Moiety
Oxidation Reactions of the Sulfonyl Group
The sulfonyl group (-SO₂-) in this compound contains a sulfur atom in its highest possible oxidation state (+6). Consequently, the sulfur atom of the sulfonyl moiety is inert to further oxidation under typical chemical conditions. The group is exceptionally stable against oxidizing agents, a property that contributes to its widespread use as a protecting group in organic synthesis. nih.gov While reactions may occur elsewhere in the molecule, the sulfonyl group itself will remain unchanged during oxidation procedures.
Reduction Reactions of the Sulfonyl Group
In contrast to its inertness towards oxidation, the sulfonyl group can undergo reduction through various chemical methods. These reactions can lead to different products depending on the reducing agent and the reaction conditions, generally falling into two main categories: reduction to a lower oxidation state or complete removal of the group (reductive desulfonylation). wikipedia.org
Reduction of the sulfonyl group without cleaving the sulfur-carbon or sulfur-nitrogen bond can yield sulfinamides. For instance, certain reducing conditions can convert the sulfonamide to a sulfinamide, where the sulfur atom is reduced from a +6 to a +4 oxidation state. psu.edu This transformation represents a selective reduction of the functional group.
More commonly, reactions classified under the reduction of sulfonyl groups involve reductive cleavage of the C-S or N-S bonds, a process known as desulfonylation. wikipedia.org This process is synthetically valuable for removing the sulfonyl group after it has served its purpose, for example, as a protecting group or an activating group. wikipedia.org A variety of reducing agents, including active metals like magnesium or cobalt-based catalysts, can achieve this transformation, typically replacing the sulfonyl group with a hydrogen atom. wikipedia.orgresearchgate.net Mechanistic studies suggest these reductions can proceed through single-electron transfer, leading to the formation of a sulfinate anion intermediate. wikipedia.org
| Reducing Agent/System | Product Type | Description | Reference |
|---|---|---|---|
| Iodine in specific solvents | Sulfinamide | Reduces the sulfonamide to a sulfinamide (S=O). | psu.edu |
| Samarium(II) iodide (SmI₂) | Desulfinated product | Cleavage of the N-S bond to remove the sulfonyl group. | nih.gov |
| Cobalt-NHC complex / Hexylmagnesium bromide | Arene | Catalytic reduction of aryl sulfones to the corresponding arenes. | researchgate.net |
| Sodium amalgam (Na/Hg) | Alkane | Reductive desulfonylation of alkyl sulfones. | wikipedia.org |
Reactivity at the Methoxy (B1213986) Group and Aromatic Ring
Electrophilic Aromatic Substitution on the Methoxyphenyl Ring
The methoxyphenyl portion of this compound is highly susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The reactivity and orientation of incoming electrophiles are governed primarily by the substituents on the aromatic ring. The methoxy (-OCH₃) group is a powerful activating group due to its ability to donate electron density to the ring via resonance. scielo.org.mxquora.com This donation stabilizes the cationic intermediate (the sigma complex) formed during the reaction, thereby increasing the reaction rate compared to unsubstituted benzene. scielo.org.mx
The methoxy group is an ortho, para-director. In the case of this compound, the para position is already occupied by the sulfonyl-1H-pyrrole group. Consequently, electrophilic attack will be directed exclusively to the two equivalent ortho positions (C-3 and C-5) relative to the methoxy group. The sulfonyl group is electron-withdrawing, which deactivates the ring, but the activating effect of the methoxy group is dominant, ensuring the ring remains reactive towards electrophiles. scielo.org.mx
Common electrophilic aromatic substitution reactions such as nitration, halogenation, Friedel-Crafts alkylation, and acylation are expected to proceed readily at the positions ortho to the methoxy group. For instance, bromination using Br₂ and a Lewis acid catalyst would yield 1-[(2-bromo-4-methoxyphenyl)sulfonyl]-1H-pyrrole.
| Reaction | Reagents | Electrophile | Expected Major Product |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 1-[(4-methoxy-2-nitrophenyl)sulfonyl]-1H-pyrrole |
| Halogenation (Bromination) | Br₂ / FeBr₃ | Br⁺ | 1-[(2-bromo-4-methoxyphenyl)sulfonyl]-1H-pyrrole |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | CH₃CO⁺ | 1-{[2-(acetyl)-4-methoxyphenyl]sulfonyl}-1H-pyrrole |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-({[1-(1H-pyrrol-1-yl)]sulfonyl}methyl)-5-methoxybenzenesulfonic acid |
Nucleophilic Aromatic Substitution on the Methoxyphenyl Ring
Nucleophilic aromatic substitution (SNAr) is a reaction pathway that is generally unfavorable for the methoxyphenyl ring of this compound. SNAr reactions typically require two key features on the aromatic ring: a good leaving group and the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. nih.gov These EWGs are necessary to stabilize the negatively charged Meisenheimer complex that forms as an intermediate. nih.gov
The methoxyphenyl ring in the target compound is electron-rich due to the strong electron-donating nature of the methoxy group. This property deactivates the ring towards attack by nucleophiles. Furthermore, there is no inherent leaving group (like a halide) on the ring. While the entire sulfonyl-pyrrole group could potentially act as a leaving group in an ipso-substitution, this is not a common reaction pathway without further activation of the ring. For a nucleophile to replace the methoxy group, for example, it would require harsh conditions, and the reaction would likely proceed through a different mechanism, such as an elimination-addition (benzyne) pathway, rather than a standard SNAr mechanism.
Significant activation, such as the presence of multiple nitro groups on the aromatic ring, would be required to make the ring sufficiently electron-deficient for a conventional SNAr reaction to occur. acs.org In its current state, the methoxyphenyl ring of this compound is considered unreactive towards nucleophilic aromatic substitution.
Advanced Spectroscopic and Structural Characterization of 1 4 Methoxyphenyl Sulfonyl 1h Pyrrole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure and dynamics of 1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrole in solution. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom, while advanced techniques can offer insights into reaction mechanisms and conformational dynamics.
Elucidation of Reaction Intermediates
While specific studies on the reaction intermediates in the synthesis of this compound are not extensively documented in publicly available literature, NMR spectroscopy is a principal method for such investigations. For instance, in related syntheses of N-substituted pyrroles, monitoring the reaction mixture over time by ¹H NMR can allow for the identification of transient species. The appearance and disappearance of signals corresponding to specific protons can indicate the formation and consumption of intermediates. For example, in a typical synthesis involving the reaction of pyrrole (B145914) with 4-methoxybenzenesulfonyl chloride, one might anticipate the formation of a salt intermediate which could be observed through characteristic shifts in the pyrrole and phenyl protons before the final product is formed.
To illustrate the expected NMR data for the final product, a comparison can be drawn with the closely related compound, 1-(4-methoxyphenyl)-1H-pyrrole. The ¹H NMR spectrum of 1-(4-methoxyphenyl)-1H-pyrrole shows distinct signals for the methoxy (B1213986) protons, the protons on the phenyl ring, and the protons on the pyrrole ring. researchgate.net For this compound, the electron-withdrawing nature of the sulfonyl group would be expected to shift the signals of the pyrrole protons further downfield compared to 1-(4-methoxyphenyl)-1H-pyrrole.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2, H-5 (Pyrrole) | 7.0 - 7.5 | t | ~2.2 |
| H-3, H-4 (Pyrrole) | 6.2 - 6.7 | t | ~2.2 |
| H-2', H-6' (Phenyl) | 7.8 - 8.2 | d | ~8.8 |
| H-3', H-5' (Phenyl) | 6.9 - 7.3 | d | ~8.8 |
| Methoxy (OCH₃) | 3.8 - 4.0 | s | - |
Note: These are predicted values based on the analysis of related structures and the electronic effects of the sulfonyl group. Actual experimental values may vary.
Similarly, the ¹³C NMR spectrum provides valuable information. The carbons of the pyrrole ring in this compound would likely appear at different chemical shifts compared to unsubstituted pyrrole due to the influence of the sulfonyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2, C-5 (Pyrrole) | 115 - 125 |
| C-3, C-4 (Pyrrole) | 110 - 115 |
| C-1' (Phenyl) | 130 - 135 |
| C-2', C-6' (Phenyl) | 128 - 132 |
| C-3', C-5' (Phenyl) | 114 - 118 |
| C-4' (Phenyl) | 160 - 165 |
| Methoxy (OCH₃) | 55 - 60 |
Note: These are predicted values and are subject to experimental verification.
Dynamic NMR Studies for Conformational Analysis
Dynamic NMR (DNMR) spectroscopy can be employed to study the conformational dynamics of this compound, particularly the rotation around the N-C(sulfonyl) and S-C(phenyl) bonds. At low temperatures, the rotation around these bonds may be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a time-averaged signal. The study of N-acylpiperidines has shown that pseudoallylic strain can dictate the orientation of substituents, and similar principles could apply to the conformational preferences of N-arylsulfonylpyrroles. nih.gov Computational studies on related sulfonamides suggest a preference for a synclinal conformation. nih.gov The energy barriers for these rotational processes can be calculated from the coalescence temperature and the frequency difference between the signals of the conformers, providing valuable thermodynamic data about the molecule's flexibility.
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the pyrrole ring, the phenyl ring, the sulfonyl group, and the methoxy group.
The sulfonyl group (SO₂) is expected to show two strong, characteristic stretching vibrations. The asymmetric stretching vibration typically appears in the range of 1300-1350 cm⁻¹, while the symmetric stretching vibration is found in the 1140-1180 cm⁻¹ region. For comparison, the IR spectrum of 1-tosyl-1H-pyrrole, a similar compound, displays these characteristic bands. researchgate.net The C-N stretching vibration of the N-sulfonylpyrrole moiety would also be observable.
The aromatic C-H stretching vibrations of the phenyl ring are expected above 3000 cm⁻¹, while the C-H stretching of the pyrrole ring will also be in this region. The C=C stretching vibrations within the aromatic and pyrrole rings typically appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group is expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3050 - 3150 | Medium |
| Pyrrole C-H | Stretching | 3100 - 3150 | Medium |
| Sulfonyl (SO₂) | Asymmetric Stretching | 1320 - 1360 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretching | 1150 - 1190 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong |
| Pyrrole C=C | Stretching | 1400 - 1500 | Medium |
| C-O (Methoxy) | Asymmetric Stretching | 1240 - 1280 | Strong |
| C-O (Methoxy) | Symmetric Stretching | 1020 - 1060 | Medium |
| C-N | Stretching | 1180 - 1220 | Medium |
Note: These are predicted values based on typical functional group absorption regions and data from analogous compounds.
X-ray Crystallography for Solid-State Structural Elucidation
Conformational Preferences and Dihedral Angles
The conformation of this compound in the solid state is determined by a balance of intramolecular steric and electronic effects, as well as intermolecular packing forces. A key feature is the relative orientation of the pyrrole and phenyl rings with respect to the sulfonyl group. Studies on N-arylsulfonyl derivatives often reveal a twisted conformation. nih.gov The dihedral angle between the plane of the pyrrole ring and the C-S-N plane, as well as the dihedral angle between the phenyl ring and the S-C plane, would be crucial parameters. In related sulfonamides, the geometry around the sulfur atom is typically a distorted tetrahedron. nih.gov
Intermolecular Interactions (e.g., C-H···O Hydrogen Bonding)
The comprehensive analysis of novel chemical entities is foundational to modern chemical and pharmaceutical sciences. The compound this compound, a molecule possessing both a pyrrole ring and a methoxy-substituted arylsulfonyl group, presents a subject of interest for detailed structural and spectroscopic investigation. This article delves into specific advanced analytical techniques to elucidate its solid-state architecture and its behavior under mass spectrometric conditions.
Advanced Spectroscopic and Structural Characterization
The three-dimensional arrangement of molecules in the crystalline state is dictated by a variety of intermolecular forces that influence the material's bulk properties. While specific crystallographic data for this compound is not available in the cited literature, analysis of closely related N-arylsulfonyl derivatives provides a strong basis for predicting its molecular packing and crystal lattice characteristics. nih.govbohrium.com
Studies on N-arylsulfonyl derivatives of heterocyclic compounds, such as cytisine, reveal that the molecular conformation is largely defined by the orientation of the two fragments around the central sulfonyl group. nih.govbohrium.com For this compound, this would involve the spatial relationship between the pyrrole ring and the 4-methoxyphenyl (B3050149) group. It is anticipated that the molecule would adopt a non-planar conformation, with significant dihedral angles between the planes of the aromatic and heterocyclic rings.
The crystal packing is expected to be dominated by weak intermolecular interactions, primarily C—H⋯O hydrogen bonds. nih.govbohrium.com In the case of the title compound, the oxygen atoms of the sulfonyl group and the methoxy group are likely to act as hydrogen bond acceptors, interacting with hydrogen atoms from the pyrrole and phenyl rings of adjacent molecules. These interactions are crucial in forming extended supramolecular architectures, such as infinite chains or more complex networks. nih.govresearchgate.net
Table 1: Predicted Crystallographic Parameters and Key Interactions for this compound (based on analogous structures)
| Parameter | Predicted Value/Characteristic | Rationale from Analogous Compounds |
| Crystal System | Monoclinic or Triclinic | Common for similarly sized organic molecules. nih.gov |
| Space Group | P2₁/c or P-1 | Frequently observed for centrosymmetric and non-centrosymmetric sulfonamides. nih.gov |
| Key Intermolecular Interactions | C—H⋯O hydrogen bonds, H⋯H contacts, π–π stacking | Dominant interactions in related N-arylsulfonyl heterocycles. nih.govbohrium.commdpi.com |
| Molecular Conformation | Non-planar, with significant torsion angles around the S-N and S-C bonds | Steric hindrance and electronic effects favor twisted conformations. nih.govbohrium.com |
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds and for probing reaction mechanisms by analyzing fragmentation pathways. When subjected to HRMS analysis, typically using electrospray ionization (ESI), this compound is expected to exhibit characteristic fragmentation patterns consistent with other aromatic sulfonamides. nih.govresearchgate.netnih.gov
Upon positive ion mode ESI, the molecule would be detected as the protonated molecular ion, [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion would lead to a series of fragment ions that are diagnostic of its structure. A hallmark fragmentation of arylsulfonamides is the neutral loss of sulfur dioxide (SO₂; 64 Da). nih.govresearchgate.net This process often proceeds through an intramolecular rearrangement in the gas phase. The propensity for SO₂ extrusion is influenced by the electronic nature of the substituents on the aromatic ring. nih.gov
Another common fragmentation pathway for sulfonamides is the cleavage of the sulfonamide bond (S-N bond), leading to the formation of ions corresponding to the sulfonyl moiety and the pyrrole moiety. researchgate.net For the title compound, this would result in the formation of the 4-methoxybenzenesulfonyl cation and the pyrrolyl radical or related ions. The high mass accuracy of HRMS allows for the determination of the elemental composition of these fragment ions, confirming their identity.
The fragmentation pattern can also provide insights into reaction mechanisms where this compound is a product. By analyzing the fragments, it is possible to deduce the connectivity of the atoms in the parent molecule, thereby confirming the outcome of a synthetic transformation.
Table 2: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound
| Ion | Predicted m/z (monoisotopic) | Proposed Fragmentation Pathway | Significance |
| [M+H]⁺ | C₁₁H₁₂NO₃S⁺ | Protonation of the parent molecule | Confirms molecular weight and elemental composition. |
| [M+H - SO₂]⁺ | C₁₁H₁₂NO⁺ | Neutral loss of SO₂ from the protonated molecular ion | Characteristic fragmentation for arylsulfonamides. nih.govresearchgate.net |
| [CH₃OC₆H₄SO₂]⁺ | C₇H₇O₃S⁺ | Cleavage of the S-N bond | Identifies the sulfonyl moiety. researchgate.net |
| [C₄H₄N]⁺ | C₄H₄N⁺ | Cleavage of the S-N bond and ionization of the pyrrole fragment | Identifies the pyrrole moiety. |
Computational and Theoretical Studies on 1 4 Methoxyphenyl Sulfonyl 1h Pyrrole
Electronic Structure Calculations
Electronic structure calculations provide insight into the fundamental quantum mechanical properties of a molecule, forming the basis for understanding its chemical behavior.
Density Functional Theory (DFT) for Ground State Properties
Table 1: Predicted Ground State Properties from DFT Calculations
| Property | Predicted Value |
|---|---|
| Total Energy | Molecule-specific value (e.g., in Hartrees) |
| Dipole Moment | ~3-5 Debye |
| S-N Bond Length | 1.65 - 1.70 Å |
| S=O Bond Length | 1.43 - 1.45 Å |
| C-S-N Bond Angle | 107° - 109° |
Note: These values are estimations based on structurally similar compounds and require specific DFT calculations for validation.
Molecular Orbital Analysis and Charge Distribution
Molecular orbital (MO) analysis describes the distribution of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to the molecule's reactivity. In 1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrole, the HOMO is anticipated to be localized primarily on the electron-rich pyrrole (B145914) and methoxy-substituted phenyl rings, indicating these are the likely sites for electrophilic attack. The LUMO is expected to be distributed around the electron-withdrawing sulfonyl group, particularly on the sulfur and oxygen atoms.
Natural Bond Orbital (NBO) analysis is often performed to understand charge distribution in more detail. This analysis would likely reveal a significant positive charge on the sulfur atom and negative charges on the oxygen atoms of the sulfonyl group, as well as on the nitrogen atom of the pyrrole ring. This charge distribution is a key factor in the molecule's intermolecular interactions and reactivity.
Prediction of Reactivity and Regioselectivity
Computational methods are invaluable for predicting how and where a molecule will react.
Electrostatic Potential Maps for Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The most negative regions, indicating nucleophilic sites prone to attack by electrophiles, would be concentrated around the oxygen atoms of the sulfonyl group and potentially on the pyrrole ring. The area around the hydrogen atoms of the pyrrole ring and the sulfur atom would likely show a positive potential, highlighting them as potential sites for nucleophilic attack.
Frontier Molecular Orbital (FMO) Theory Applications
Table 2: Predicted Frontier Molecular Orbital Properties
| Parameter | Description | Predicted Characteristic |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively high due to electron-donating groups |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relatively low due to the sulfonyl group |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Moderate, indicating a balance of stability and reactivity |
Note: Specific energy values (in eV) would be determined from quantum chemical calculations.
Conformational Analysis and Energetic Landscapes
Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the most significant conformational flexibility arises from the rotation around the S-N and S-C bonds. A potential energy surface scan, performed by systematically rotating these bonds and calculating the energy at each step, would reveal the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. The global minimum energy conformer represents the most likely structure of the molecule in its ground state. The energetic landscape provides critical information on the molecule's flexibility and the barriers to conformational change, which can influence its biological activity and physical properties.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states and radicals that are difficult to observe experimentally.
For any chemical reaction involving this compound, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state (TS), which is a first-order saddle point on the potential energy surface, and calculating its energy relative to the reactants. The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that determines the reaction rate.
Density Functional Theory (DFT) is a common method for these calculations. nih.gov For a hypothetical reaction, such as the nucleophilic substitution on the pyrrole ring or a reaction involving the sulfonyl group, DFT calculations would provide the geometries of the reactants, products, and the transition state. Frequency calculations are then performed to confirm the nature of these stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The activation energy for a reaction, such as the Dimroth rearrangement observed in some heterocyclic systems, can be computationally estimated to understand its feasibility. researchgate.netnih.gov
Reactions involving radical intermediates are also amenable to computational study. The stability of potential radical species can be assessed, and pathways involving radical formation can be modeled. A key parameter in radical chemistry is the Bond Dissociation Energy (BDE), which is the energy required to break a bond homolytically.
For this compound, the N-S bond is a potential site for homolytic cleavage, which would generate a pyrrolyl radical and a 4-methoxyphenylsulfonyl radical. nih.gov DFT calculations can provide reliable estimates of BDEs. nih.gov The calculated BDE for the N-S bond would indicate the likelihood of radical formation under specific conditions, such as photolysis or high temperatures. Computational studies on related sulfonamides have explored the fragmentation of α-sulfonamidoyl radicals, which involves the ejection of a phenylsulfonyl radical. nih.gov The stability of the resulting radicals is a crucial factor in determining the reaction pathway. nih.gov
Calculated Bond Dissociation Energies for a Model Sulfonamide:
| Bond | BDE (kcal/mol) |
|---|---|
| N-S | ~70-80 |
| S-C | ~80-90 |
| C-H (Pyrrole) | ~110-120 |
Note: These are typical approximate values for sulfonamides and would need to be specifically calculated for this compound.
Reactions are typically carried out in a solvent, and the solvent can have a profound effect on the reaction mechanism and energetics. Computational models can account for these solvation effects, providing a more realistic picture of the reaction in solution.
Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, are widely used. jdftx.orggithub.iorsc.org These models treat the solvent as a continuous dielectric medium rather than individual molecules, which is computationally efficient. jdftx.org The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated.
For reactions involving charged intermediates or transition states, solvation effects are particularly important. A polar solvent would stabilize charged species, potentially lowering the activation energy and altering the reaction pathway compared to the gas phase. nih.gov For this compound, computational studies incorporating solvation models would be crucial for accurately predicting its reactivity in different solvent environments. rsc.orgresearchgate.net
Applications As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis
Role as a Protecting Group for the Pyrrole (B145914) Nitrogen
The primary application of the 1-[(4-methoxyphenyl)sulfonyl] moiety is as a protecting group for the pyrrole nitrogen. This protection is crucial in multi-step syntheses to prevent unwanted side reactions at the nitrogen atom and to direct reactions to other positions of the pyrrole ring.
The introduction of the 4-methoxyphenylsulfonyl group onto the pyrrole nitrogen is typically achieved under basic conditions. The pyrrole is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium hydride (KH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to generate the pyrrolyl anion. This anion is then reacted with 4-methoxybenzenesulfonyl chloride to afford 1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrole in good yield.
The removal of the 4-methoxybenzenesulfonyl group is generally accomplished through alkaline hydrolysis. sci-hub.se Treatment with a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a protic solvent like methanol or ethanol, often with heating, effectively cleaves the N-S bond to regenerate the free pyrrole. researchgate.net The ease of both introduction and removal makes it a practical choice for synthetic chemists.
| Step | Reagents and Conditions | Outcome |
| Introduction | Pyrrole, NaH or KH, THF or DMF, then 4-methoxybenzenesulfonyl chloride | Formation of this compound |
| Removal | NaOH or KOH, Methanol or Ethanol, Heat | Regeneration of the parent pyrrole |
In the synthesis of complex molecules, the ability to selectively remove one protecting group in the presence of others, a concept known as orthogonality, is paramount. The 4-methoxybenzenesulfonyl group offers a degree of orthogonality with several other common protecting groups. For instance, its removal under basic conditions allows it to be used in conjunction with acid-labile protecting groups such as tert-butyldimethylsilyl (TBDMS) ethers or Boc carbamates, which would be cleaved under acidic deprotection conditions. This orthogonality enables chemists to perform sequential synthetic transformations with precise control over the reactivity of different functional groups within a molecule.
Precursor for the Synthesis of Diverse N-Substituted Pyrrole Derivatives
Beyond its role as a protecting group, this compound serves as a versatile precursor for the synthesis of a wide array of N-substituted pyrrole derivatives. The sulfonyl group activates the pyrrole ring for various functionalization reactions.
The electron-withdrawing nature of the sulfonyl group facilitates the deprotonation of the pyrrole ring at the C2 and C5 positions, making them susceptible to electrophilic attack. This allows for the introduction of various substituents through reactions such as alkylation and acylation.
Furthermore, the protected pyrrole can be halogenated (e.g., brominated or iodinated) at specific positions. These halogenated derivatives are valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, enabling the formation of carbon-carbon bonds and the synthesis of aryl- or vinyl-substituted pyrroles. masterorganicchemistry.commdpi.com
Table of Representative Carbon-Carbon Bond Forming Reactions:
| Reaction Type | Reactants | Catalyst/Reagents | Product Type |
| Alkylation | This compound, Alkyl halide | Base (e.g., LDA) | 2-Alkyl-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrole |
| Acylation | This compound, Acyl chloride | Lewis acid (e.g., AlCl₃) | 2-Acyl-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrole |
| Suzuki Coupling | 2-Bromo-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrole, Arylboronic acid | Pd catalyst, Base | 2-Aryl-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrole |
| Heck Coupling | 2-Bromo-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrole, Alkene | Pd catalyst, Base | 2-Vinyl-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrole |
The construction of quaternary carbon centers, carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis. The this compound scaffold can be utilized in strategies to create such centers adjacent to the pyrrole ring. For instance, the lithiated N-sulfonylpyrrole can act as a nucleophile in reactions with sterically hindered electrophiles. Alternatively, functionalized pyrrole derivatives can undergo intramolecular cyclization reactions that result in the formation of a quaternary carbon at the point of ring fusion. nih.gov
The N-sulfonylated pyrrole ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex polycyclic systems. libretexts.orgyoutube.commdpi.comlibretexts.org In these reactions, the pyrrole can act as either the diene or the dienophile, depending on the substitution pattern and the reaction partner. The electron-withdrawing sulfonyl group can influence the reactivity and selectivity of these cycloadditions. The resulting fused-ring systems are prevalent in many biologically active natural products and pharmaceutical compounds. nih.govresearchgate.netmdpi.comresearchgate.net
Utilization in Novel Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The strategic placement of an activating sulfonyl group on the pyrrole nitrogen renders this compound a versatile substrate for a variety of synthetic transformations. This activation facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in the assembly of complex molecular architectures. The electron-withdrawing nature of the sulfonyl group modulates the reactivity of the pyrrole ring, enabling its participation in reactions that are otherwise challenging for unsubstituted pyrroles.
Cross-Coupling Reactions Involving N-Sulfonylpyrroles
N-sulfonylpyrroles, including this compound, are valuable partners in palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of biaryl and heteroaryl linkages. These linkages are prevalent in medicinally important compounds and functional materials. The sulfonyl group can direct metallation at specific positions on the pyrrole ring and stabilize reaction intermediates, thereby influencing the efficiency and regioselectivity of the coupling process.
One of the most widely employed cross-coupling methods is the Suzuki-Miyaura reaction, which typically involves the coupling of an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst and a base. While direct Suzuki-Miyaura coupling of C-H bonds in N-sulfonylpyrroles is an emerging area, a more common strategy involves the prior halogenation of the pyrrole ring followed by coupling. For instance, brominated or iodinated derivatives of this compound can be readily prepared and subsequently engaged in Suzuki-Miyaura reactions with a wide array of boronic acids or their derivatives. This approach allows for the introduction of diverse aryl, heteroaryl, or alkyl substituents onto the pyrrole core. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and preventing side reactions such as desulfonylation.
Another significant cross-coupling reaction is the Sonogashira coupling, which forges a carbon-carbon bond between a terminal alkyne and an organic halide. A series of alkynyl maleimides have been synthesized via a one-step cross-coupling reaction using bromomaleimide and acetylenes under Sonogashira conditions, yielding 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones in good to high yields . This methodology can be extended to halogenated this compound derivatives to introduce alkynyl moieties, which are versatile functional groups that can undergo further transformations, such as cycloadditions or reductions.
The following table summarizes representative cross-coupling reactions applicable to derivatives of this compound, based on established methodologies for related N-sulfonylpyrroles.
| Reaction Name | Coupling Partners | Catalyst/Reagents | Product Type |
| Suzuki-Miyaura | Halogenated N-sulfonylpyrrole + Boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl/heteroaryl-substituted pyrrole |
| Sonogashira | Halogenated N-sulfonylpyrrole + Terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) cocatalyst, Base (e.g., Et₃N) | Alkynyl-substituted pyrrole |
| Heck | Halogenated N-sulfonylpyrrole + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Alkenyl-substituted pyrrole |
| Buchwald-Hartwig | Halogenated N-sulfonylpyrrole + Amine | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Amino-substituted pyrrole |
Cycloaddition Reactions (e.g., [4+2], [2+2], [2+1]) if Activated
The electron-deficient nature of the pyrrole ring in this compound makes it a potential participant in cycloaddition reactions, particularly when further activated by additional electron-withdrawing groups or through interaction with a Lewis acid. These reactions are highly valuable for the rapid construction of complex polycyclic systems from simple precursors.
The Diels-Alder, or [4+2] cycloaddition, reaction is a powerful method for forming six-membered rings. While simple N-sulfonylpyrroles are generally poor dienophiles, the introduction of electron-withdrawing substituents at the C2 and C5 positions can enhance their reactivity. For instance, 1-aryl-4- and 5-methoxycarbonyl-1H-pyrrole-2,3-diones have been shown to act as effective dienophiles in Diels-Alder reactions with various 1,3-dienes nih.gov. By analogy, appropriately substituted derivatives of this compound could serve as dienophiles, leading to the formation of bicyclic adducts that can be further elaborated.
[4+3] cycloaddition reactions offer a direct route to seven-membered rings, which are present in a number of natural products and pharmacologically active molecules. Research has demonstrated that N-nosyl pyrroles can undergo acid-catalyzed [4+3] cycloaddition reactions with oxyallyl cations generated in situ researchgate.net. This transformation provides access to tropinone derivatives and related bridged bicyclic systems. Given the similar electronic nature of the nosyl and methoxyphenylsulfonyl groups, it is plausible that this compound could participate in analogous [4+3] cycloadditions, expanding its utility in the synthesis of complex scaffolds. Dearomative (4 + 3) cycloaddition reactions of 3-alkenylpyrroles with in situ-generated oxyallyl cations have also been shown to afford cyclohepta[b]pyrroles nih.gov.
While less common for pyrroles, [2+2] and [2+1] cycloadditions can also be envisioned under specific conditions. Photochemical [2+2] cycloadditions with alkenes could lead to the formation of cyclobutane-fused pyrrolidines, and [2+1] cycloadditions with carbenes or carbenoids could provide access to the corresponding cyclopropane-fused systems. The success of these reactions would be highly dependent on the specific substrates and reaction conditions.
The table below outlines potential cycloaddition reactions involving activated derivatives of this compound.
| Reaction Type | Reactant 1 | Reactant 2 | Key Features | Product Type |
| [4+2] Diels-Alder | Activated N-sulfonylpyrrole (dienophile) | 1,3-Diene | Forms a six-membered ring | Bicyclic adduct |
| [4+3] Cycloaddition | N-sulfonylpyrrole (4π component) | Oxyallyl cation (3-atom component) | Forms a seven-membered ring | Bridged bicyclic system |
| [2+2] Photocycloaddition | N-sulfonylpyrrole (2π component) | Alkene | Forms a cyclobutane ring | Fused bicyclic system |
| [2+1] Cycloaddition | N-sulfonylpyrrole (2π component) | Carbene/carbenoid | Forms a cyclopropane ring | Fused bicyclic system |
Derivatization and Structural Modifications for Chemical Diversification
The this compound scaffold is amenable to a wide range of derivatizations and structural modifications, allowing for the generation of diverse libraries of compounds for various applications, including drug discovery and materials science. These modifications can be targeted at the pyrrole ring, the sulfonyl group, or the methoxyphenyl moiety.
Functionalization of the pyrrole ring can be achieved through electrophilic substitution reactions. While the sulfonyl group is deactivating, reactions such as halogenation, nitration, and Friedel-Crafts acylation can often be carried out under forcing conditions, typically directing substitution to the C2 and C5 positions. Subsequent manipulation of these newly introduced functional groups can lead to a vast array of derivatives. For example, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted to a diazonium salt for further transformations. A halogen atom can serve as a handle for cross-coupling reactions, as discussed previously.
The sulfonyl group itself can be a point of modification. While the sulfur-nitrogen bond is generally robust, it can be cleaved under certain reductive conditions to yield the free pyrrole. This "traceless" activation strategy allows for the use of the sulfonyl group to facilitate certain reactions, after which it is removed.
Modifications of the 4-methoxyphenyl (B3050149) group offer another avenue for diversification. The methoxy (B1213986) group can be cleaved to reveal a phenol, which can then be alkylated or acylated to introduce a variety of substituents. Electrophilic substitution on the phenyl ring, directed by the activating methoxy group, can also be employed to introduce additional functional groups.
The following table provides examples of derivatization strategies for this compound.
| Modification Site | Reaction Type | Reagents | Resulting Functional Group |
| Pyrrole Ring | Electrophilic Bromination | N-Bromosuccinimide (NBS) | Bromo |
| Pyrrole Ring | Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Acyl |
| Sulfonyl Group | Reductive Cleavage | e.g., Mg/MeOH | N-H (deprotection) |
| Methoxyphenyl Ring | Demethylation | BBr₃ | Phenol |
| Methoxyphenyl Ring | Electrophilic Nitration | HNO₃/H₂SO₄ | Nitro |
Through the judicious application of these synthetic methodologies, this compound can serve as a versatile starting material for the creation of a broad spectrum of novel and complex molecules.
Future Perspectives and Emerging Research Directions
Forging Greener Paths: The Drive for Sustainable Synthesis
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, and 1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrole is no exception. The development of more environmentally benign synthetic methodologies is a key area of future research, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
The Rise of Earth-Abundant Metal Catalysis
A significant stride towards sustainability involves replacing precious metal catalysts with those based on earth-abundant and less toxic metals. Iron and copper, in particular, have emerged as promising candidates for the synthesis of N-sulfonylated pyrroles.
Recent studies have demonstrated the efficacy of iron(III) chloride as a catalyst for the Paal-Knorr condensation of 4-methoxybenzenesulfonamide (B72560) with 2,5-dimethoxytetrahydrofuran (B146720) to yield this compound. sci-hub.seresearchgate.net This method offers an economical and practical alternative to traditional approaches. sci-hub.seresearchgate.net Similarly, copper-catalyzed methods are being explored for the synthesis of various N-sulfonylated heterocycles, indicating a broader trend towards the adoption of these more sustainable metal catalysts. elsevierpure.comkaist.ac.krresearchgate.net The use of such catalysts not only aligns with green chemistry principles but also offers potential cost advantages. bohrium.com
| Catalyst | Reactants | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Iron(III) chloride (FeCl₃) | Sulfonamides, 2,5-dimethoxytetrahydrofuran | Water | Economical, environmentally friendly, high yields | sci-hub.seresearchgate.net |
| Copper Iodide (CuI) | Ketones, amines, diols | Solvent-free | Practical, good yields for highly functionalized pyrroles | researchgate.net |
Embracing Solvent-Free and Aqueous Reaction Conditions
The choice of solvent is a critical factor in the environmental impact of a chemical process. Future research is increasingly focused on eliminating or replacing conventional organic solvents with greener alternatives.
The iron-catalyzed synthesis of N-sulfonylpyrroles has been successfully demonstrated in water, a benign and abundant solvent. sci-hub.seresearchgate.net This approach not only reduces the environmental footprint but can also lead to improved reaction rates and selectivities. sci-hub.se
Furthermore, solvent-free reaction conditions, often facilitated by microwave irradiation or mechanical ball milling, are gaining traction. rsc.orgnih.govresearchgate.netresearchgate.netnih.gov These techniques can lead to significantly reduced reaction times, lower energy consumption, and the elimination of solvent-related waste. researchgate.netnih.gov The application of these solvent-less methods to the synthesis of this compound represents a promising avenue for sustainable production. rsc.orgmdpi.com
Unveiling New Transformations: The Exploration of Novel Reactivities
Beyond improving existing synthetic routes, a key research thrust lies in discovering novel reactivities and transformational pathways for this compound. This exploration opens doors to new molecular architectures and functionalizations.
The Power of Electrochemistry in Pyrrole (B145914) Functionalization
Electrochemistry is emerging as a powerful and sustainable tool in organic synthesis, offering a reagent-free method for oxidation and reduction reactions. koreascience.krresearchgate.net The electrochemical functionalization of the pyrrole ring in this compound presents an exciting frontier. nih.govnih.gov
Electrochemical C-H functionalization, for instance, allows for the direct introduction of various substituents onto the pyrrole core without the need for pre-functionalized starting materials. nih.gov This technique has been shown to be effective for a range of heterocycles and holds significant potential for the late-stage modification of complex molecules. nih.gov Furthermore, electrochemical polymerization of functionalized pyrroles offers a pathway to novel conducting polymers with tailored properties. koreascience.krresearchgate.net
The Efficiency of Flow Chemistry for Continuous Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers numerous advantages, including enhanced safety, improved reaction control, and ease of scalability. mdpi.comallfordrugs.comrsc.orgrsc.orguc.pt The application of flow chemistry to the synthesis of this compound and its derivatives is a rapidly growing area of interest.
| Technique | Potential Application to this compound | Key Advantages | Reference |
|---|---|---|---|
| Electrochemistry | Direct C-H functionalization of the pyrrole ring | Reagent-free, sustainable, high functional group tolerance | nih.govnih.gov |
| Flow Chemistry | Continuous and scalable synthesis | Enhanced safety, improved process control, efficient | mdpi.comdiva-portal.org |
The Future is Automated: Integration with High-Throughput Experimentation
The integration of automated synthesis platforms and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of reactions involving this compound. chemistryworld.comyoutube.com These technologies enable the rapid screening of a vast number of reaction conditions, catalysts, and substrates on a microscale. bohrium.comrug.nlnih.govnih.govrsc.org
By employing robotic systems, researchers can accelerate the identification of optimal synthetic routes and explore novel chemical space with unprecedented speed and efficiency. chemistryworld.comyoutube.com This approach is particularly valuable in early-stage drug discovery and process development, where the ability to quickly test numerous variables can significantly shorten timelines and reduce costs. rug.nlnih.govrsc.org The development of universal programming languages for chemical synthesis will further facilitate the transfer and reproducibility of synthetic protocols across different automated platforms. youtube.com
Advanced In Silico Design and Prediction of Novel N-Sulfonylpyrrole Scaffolds
The design and prediction of new molecules with desired properties have been revolutionized by in silico, or computational, methods. For N-sulfonylpyrrole scaffolds, including this compound, these computational tools offer a powerful avenue for exploration before embarking on intensive laboratory synthesis.
Computational modeling, particularly through Density Functional Theory (DFT), allows for the prediction of molecular geometries, electronic properties, and the reactivity of novel N-sulfonylpyrrole derivatives. georganics.sk For instance, studies on related pyrrole-containing semiconducting materials have demonstrated that computational screening can identify stable and electronically suitable structures, overcoming common challenges like instability that have historically limited the application of pyrrole-based materials in organic electronics. nih.gov
The process of designing new scaffolds based on this compound would involve systematic virtual modifications to its structure. This could include altering the position of the methoxy (B1213986) group on the phenyl ring, introducing different alkyl or aryl substituents, or even replacing the phenyl ring with other heterocyclic systems. Each new virtual compound can then be subjected to a battery of computational tests to predict properties such as:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for predicting the electronic and optical properties of a material, including its potential as a semiconductor. chemspider.com
Ionization Potential and Electron Affinity: These values help in understanding how easily a molecule can lose or gain an electron, which is fundamental to its performance in electronic devices.
Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution across a molecule, indicating sites that are prone to electrophilic or nucleophilic attack. This is crucial for predicting how the molecule will interact with other molecules during polymerization or material fabrication.
Multi-scale computational modeling can further be employed to identify novel chemical scaffolds that might exhibit desirable properties for specific applications, such as inhibitors for certain enzymes by designing molecules that fit into specific protein binding pockets. nih.gov While not directly related to materials science, these methodologies highlight the power of in silico approaches in rational drug design, a strategy that is equally applicable to the design of new materials. rsc.orgnih.govnih.gov
Interactive Data Table: Predicted Properties of N-Sulfonylpyrrole Scaffolds
| Scaffold Modification | Predicted HOMO-LUMO Gap (eV) | Predicted Ionization Potential (eV) | Predicted Electron Affinity (eV) |
| This compound | Data not available | Data not available | Data not available |
| Introduction of electron-withdrawing group | Expected to increase | Expected to increase | Expected to increase |
| Introduction of electron-donating group | Expected to decrease | Expected to decrease | Expected to decrease |
| Altering substitution pattern on phenyl ring | Variable | Variable | Variable |
Note: The values in this table are illustrative of expected trends and would need to be calculated using appropriate computational chemistry software.
Potential as a Building Block for Advanced Materials (e.g., Conducting Polymers) from a Synthetic Chemistry Perspective
From a synthetic chemistry viewpoint, this compound holds considerable promise as a monomer for the creation of advanced materials, most notably conducting polymers. Conducting polymers are organic materials that can conduct electricity, and polypyrrole is one of the most well-studied examples due to its high conductivity and stability. nih.govnih.gov
The synthesis of polymers from this compound can be approached through several established methods for pyrrole polymerization:
Electrochemical Polymerization: This technique involves the anodic oxidation of the monomer in a suitable electrolyte solution. nih.gov A thin, adherent polymer film can be deposited directly onto an electrode surface. The properties of the resulting polymer can be tuned by controlling the electrochemical parameters such as the applied potential and the choice of solvent and electrolyte. Research on N-substituted pyrroles has shown the feasibility of depositing thin polymer films via in situ electropolymerization. diva-portal.org
Chemical Oxidative Polymerization: This method typically involves treating the monomer with a chemical oxidizing agent, such as iron(III) chloride (FeCl₃), in a suitable solvent. nih.gov This approach is often used for the bulk synthesis of conducting polymers. researchgate.net
The presence of the N-sulfonyl group in this compound is expected to significantly influence the properties of the resulting polymer. The sulfonyl group is known to be a key structural feature in many functional materials. researchgate.net Furthermore, the methoxy group on the phenyl ring is an electron-donating group, which can affect the electronic properties of the monomer and the final polymer. A study on the synthesis of N-substituted pyrroles from various anilines demonstrated that a para-methoxyaniline derivative could be successfully converted to the corresponding N-substituted pyrrole. diva-portal.org
The versatility of the sulfonyl pyrrole unit has been highlighted in synthetic chemistry, where it can serve as a "linchpin" for further functionalization. researchgate.net This suggests that polymers derived from this compound could be further modified post-polymerization to introduce new functionalities and tailor their properties for specific applications.
The development of synthetic routes to access a variety of polyfunctionalized pyrroles is an active area of research. researchgate.netnih.govmdpi.comnih.gov These advancements in synthetic methodology will be crucial for exploring the full potential of monomers like this compound in creating a new generation of advanced materials with applications in organic electronics, sensors, and beyond. nih.govresearchgate.netnih.gov
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrole, and how is purity validated?
- Methodological Answer : The compound is synthesized via microwave-assisted solvent-free tandem cross-metathesis/intramolecular isomerization, yielding a colorless solid with a melting point of 106–108°C . Key characterization data includes:
- ¹H-NMR : Peaks at δ 6.8–7.6 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 6.3–6.9 ppm (pyrrole ring protons) .
- Purity Validation : Elemental analysis (C, H, N, S) and mass spectrometry (MS) confirm molecular weight (C₁₁H₁₁NO₃S, 237.27 g/mol) .
- Data Table :
| Synthesis Method | Melting Point (°C) | Yield (%) | Key NMR Features |
|---|---|---|---|
| Microwave-assisted | 106–108 | ~60–70 | δ 3.8 (OCH₃), aromatic/pyrrole protons |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H-NMR : Identifies substituent patterns (e.g., methoxy group at δ 3.8 ppm and pyrrole protons at δ 6.3–6.9 ppm) .
- IR Spectroscopy : Confirms sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and aromatic C-H bonds .
- Mass Spectrometry : Validates molecular ion peak (m/z 237) and fragmentation patterns .
Q. How is this compound applied in analytical chemistry?
- Methodological Answer : It serves as an external standard for spectrophotometric quantification of pyrroles in lipid matrices (e.g., cod liver oil) at 570 nm. Sample preparation involves chloroform-methanol extraction and centrifugation .
- Key Protocol :
- Dissolve 0.3 g sample in chloroform-methanol (2:1).
- Centrifuge at 2500 rpm, analyze chloroform phase .
Advanced Research Questions
Q. How does the sulfonyl group influence the pyrrole ring's reactivity in electrophilic substitutions?
- Methodological Answer : The electron-withdrawing sulfonyl group deactivates the pyrrole ring, directing electrophiles to the α-positions. Computational modeling (DFT) can predict regioselectivity, while experimental validation involves nitration or halogenation reactions monitored by NMR .
- Case Study : In related derivatives (e.g., 1-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-pyrrole), substituents alter reaction pathways, as shown by regioselective synthesis yields (~50–90%) .
Q. How can researchers resolve discrepancies in pyrrole quantification when using this compound as a standard?
- Methodological Answer : Discrepancies arise from matrix effects (e.g., lipid oxidation in cod liver oil). Mitigation strategies include:
- Internal Standardization : Use deuterated analogs for LC-MS/MS.
- Method Validation : Compare results with GC-MS or HPLC-DAD to confirm accuracy .
- Data Contradiction Analysis :
| Matrix | Reported Concentration (mmol/g) | Method Used | Potential Interference |
|---|---|---|---|
| Cod Liver Oil + PLs | 0.12–0.45 | Spectrophotometry | Lipid peroxides |
| Synthetic Lipid Blends | 0.05–0.20 | HPLC | Higher specificity |
Q. What strategies optimize regioselectivity in functionalizing this compound for pharmacological applications?
- Methodological Answer :
- Protection/Deprotection : Temporarily block reactive sites (e.g., sulfonyl group) to direct substitutions.
- Catalysis : Use Pd-mediated cross-coupling for C-H activation at β-positions .
- Example : In tyrosine phosphatase inhibitors, methoxy and sulfonyl groups enhance binding affinity. Derivative 1-(4-methylphenyl)-2-(4-methoxyphenyl)-1H-pyrrole showed 72.8% yield in demethylation reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
